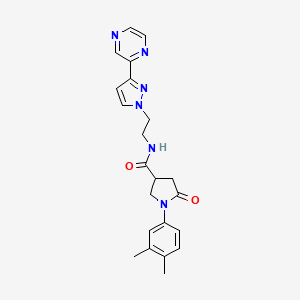
1-(3,4-dimethylphenyl)-5-oxo-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)pyrrolidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-dimethylphenyl)-5-oxo-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)pyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C22H24N6O2 and its molecular weight is 404.474. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-(3,4-dimethylphenyl)-5-oxo-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)pyrrolidine-3-carboxamide, identified by CAS Number 2034604-73-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its synthesis, pharmacological effects, and structure-activity relationships (SAR).
The molecular formula of the compound is C22H24N6O2, with a molecular weight of 404.5 g/mol. It possesses a complex structure that includes a pyrrolidine ring and pyrazole moieties, which are often associated with various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C22H24N6O2 |
| Molecular Weight | 404.5 g/mol |
| CAS Number | 2034604-73-2 |
Anticancer Activity
Research indicates that compounds containing pyrazole and pyrrolidine structures exhibit significant anticancer properties. The compound has been evaluated for its ability to inhibit cancer cell proliferation. In a study involving various cancer cell lines, it demonstrated promising cytotoxic effects with an IC50 value indicating effective concentration ranges for therapeutic applications .
Anti-inflammatory Effects
The compound's anti-inflammatory potential has also been explored. It inhibits the activity of N-acylethanolamine-hydrolyzing acid amidase (NAAA), which is crucial in modulating inflammatory responses. The inhibition of NAAA leads to increased levels of palmitoylethanolamide (PEA), an endogenous anti-inflammatory mediator, thereby prolonging its effects at sites of inflammation .
Structure-Activity Relationship (SAR)
The SAR studies conducted on similar compounds reveal that modifications in the pyrazole and pyrrolidine moieties can significantly influence biological activity. For instance, variations in substituents on the phenyl ring have been shown to enhance potency against specific targets such as PPARγ receptors involved in glucose metabolism and adipocyte differentiation .
Case Studies
- Study on Anticancer Properties : A multicellular spheroid model was used to evaluate the anticancer effects of the compound. The results indicated that it effectively reduced tumor growth by inducing apoptosis in cancer cells while sparing normal cells .
- Inhibition of NAAA : In vitro assays demonstrated that the compound effectively inhibited NAAA with an IC50 value comparable to other known inhibitors, suggesting its potential use in treating inflammatory diseases .
Propriétés
IUPAC Name |
1-(3,4-dimethylphenyl)-5-oxo-N-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]pyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N6O2/c1-15-3-4-18(11-16(15)2)28-14-17(12-21(28)29)22(30)25-8-10-27-9-5-19(26-27)20-13-23-6-7-24-20/h3-7,9,11,13,17H,8,10,12,14H2,1-2H3,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLPPRJPONIEONA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)NCCN3C=CC(=N3)C4=NC=CN=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














